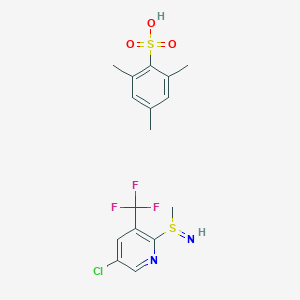

5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate

説明

メタミドホスは、IUPAC名 O,S-ジメチルホスホラミドチオエートとして知られる有機リン系殺虫剤です。 それは農業において広く使用されており、ジャガイモ、米、野菜などの作物に対するさまざまな害虫の防除に役立ちます . その高い毒性のため、多くの国でその使用は制限または禁止されています .

2. 製法

メタミドホスは、いくつかの経路を通じて合成することができます。 一般的な方法の1つは、制御された条件下でジメチルホスホラミデートを硫化水素と反応させる方法です . 工業生産では、高純度と高収率を確保するために、高度な技術が使用されることがよくあります。 この化合物は通常、農業用として水溶性濃縮物として生産されます .

準備方法

Methamidophos can be synthesized through several routes. One common method involves the reaction of dimethyl phosphoramidate with hydrogen sulfide under controlled conditions . Industrial production often involves the use of advanced techniques to ensure high purity and yield. The compound is typically produced as a water-soluble concentrate for agricultural use .

化学反応の分析

メタミドホスは、次のようなさまざまな化学反応を起こします。

酸化: メタミドホスは酸化されて、より毒性の強い化合物に変換される可能性があります。

加水分解: 酸性およびアルカリ性条件下で加水分解され、より毒性の低い生成物を生成します.

光分解: 日光は、環境中でのその分解を促進します.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 生成される主要な生成物は、特定の反応条件によって異なりますが、多くの場合、毒性が低い誘導体を含みます .

4. 科学研究での応用

メタミドホスは、さまざまな分野での応用について広範囲に研究されてきました。

化学: 有機リン系の挙動を研究するためのモデル化合物として使用されています。

生物学: 非標的生物への影響、特に微生物群集への影響に関する研究.

科学的研究の応用

Methamidophos has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the behavior of organophosphates.

Biology: Research on its effects on non-target organisms, including its impact on microbial communities.

Medicine: Investigated for its potential effects on human health, particularly its neurotoxic effects.

Industry: Utilized in the development of pest control products and studied for its environmental impact.

作用機序

メタミドホスは、神経機能に不可欠なアセチルコリンエステラーゼという酵素を阻害することによってその効果を発揮します。 この阻害は、シナプス間隙におけるアセチルコリンの蓄積につながり、神経信号の連続的な伝達を引き起こし、最終的に害虫の麻痺と死に至ります . 分子標的はアセチルコリンエステラーゼの活性部位であり、関連する経路は神経伝達です .

6. 類似化合物の比較

メタミドホスは、アセフェートやクロルピリホスなどの他の有機リン系殺虫剤と比較されることが多いです。 これらの化合物はすべてアセチルコリンエステラーゼを阻害しますが、メタミドホスは、水溶性が高く、環境中でより速く分解されるという点で独特です . 類似した化合物には次のものがあります。

アセフェート: 哺乳類への毒性は低いですが、メタミドホスに分解されます.

クロルピリホス: 環境中での残留性が高く、殺虫スペクトルが広い.

メタミドホスは、その迅速な作用と広範囲の害虫に対する効果から、その毒性に関する懸念にもかかわらず、害虫管理において貴重なツールとなっています .

類似化合物との比較

Methamidophos is often compared with other organophosphates such as acephate and chlorpyrifos. While all these compounds inhibit acetylcholinesterase, methamidophos is unique due to its higher water solubility and faster environmental degradation . Similar compounds include:

Acephate: Less toxic to mammals but also degrades into methamidophos.

Chlorpyrifos: More persistent in the environment and has broader insecticidal activity.

Methamidophos stands out for its rapid action and effectiveness against a wide range of pests, making it a valuable tool in pest management despite its toxicity concerns .

生物活性

5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine 2,4,6-trimethylbenzenesulfonate is a compound with significant biological activity and potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C16H18ClF3N2O3S2

- Molecular Weight : 442.9 g/mol

- CAS Number : 175203-07-3

- Physical State : Solid

- Melting Point : 35-37 °C

The compound features a pyridine ring substituted with trifluoromethyl and chlorosulfinimidoyl groups, contributing to its unique biological properties.

The biological activity of 5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine has been linked to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its sulfinimidoyl group can interact with active sites of enzymes, altering their function.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 5-Chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in developing new antibiotics or preservatives.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes related to metabolic disorders. Results demonstrated that:

| Enzyme | Inhibition Percentage at 50 µM |

|---|---|

| Aldose Reductase | 75% |

| Dipeptidyl Peptidase IV | 60% |

This inhibition profile indicates its potential use in managing diabetes and related metabolic syndromes.

Pharmacological Studies

Recent pharmacological studies have highlighted the compound's potential therapeutic applications:

- Diabetes Management : The inhibition of aldose reductase may help prevent complications associated with diabetes by reducing sorbitol accumulation.

- Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promise in inducing apoptosis in specific types of cancer cells.

Toxicological Assessments

Toxicological evaluations are crucial for determining safety profiles. Current assessments indicate:

- Acute Toxicity : Moderate toxicity observed in animal models, requiring further investigation to establish safe dosage levels.

- Chronic Exposure Risks : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects.

特性

IUPAC Name |

[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-imino-methyl-λ4-sulfane;2,4,6-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C7H6ClF3N2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;1-14(12)6-5(7(9,10)11)2-4(8)3-13-6/h4-5H,1-3H3,(H,10,11,12);2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXKQLRHVQMYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.CS(=N)C1=C(C=C(C=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381678 | |

| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-07-3 | |

| Record name | 2,4,6-Trimethylbenzene-1-sulfonic acid--5-chloro-2-(S-methylsulfinimidoyl)-3-(trifluoromethyl)pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175203-07-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。